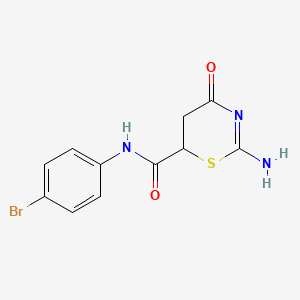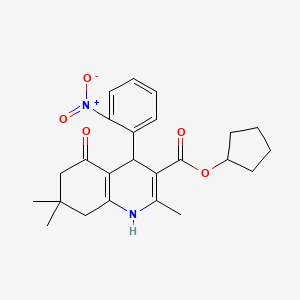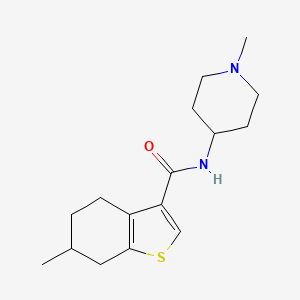
2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate in the glutaminolysis pathway. BPTES has been widely studied for its potential as an anticancer agent due to its ability to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism.
Mécanisme D'action
2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide selectively inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate in the glutaminolysis pathway. This inhibition leads to a decrease in the production of glutamate and other downstream metabolites that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells that are dependent on glutamine metabolism. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has minimal effects on normal cells, making it a promising anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide in lab experiments is its selectivity for cancer cells that are dependent on glutamine metabolism. This allows for the specific targeting of cancer cells while sparing normal cells. However, 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has a short half-life and is rapidly metabolized, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide. One potential direction is the development of more potent and selective glutaminase inhibitors that can overcome the limitations of 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide. Another direction is the investigation of the combination of 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide with other anticancer agents for enhanced efficacy. Additionally, the potential use of 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide in other diseases, such as neurodegenerative disorders, is an area of ongoing research.
Méthodes De Synthèse
2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can be synthesized using a variety of methods, including the reaction of 4-bromoaniline with thiosemicarbazide to form the thiazine ring, followed by the addition of an isocyanate group to the nitrogen atom of the thiazine ring to form the carboxamide group. The resulting compound can then be further modified to form 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide.
Applications De Recherche Scientifique
2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism, while sparing normal cells. 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin, in preclinical studies.
Propriétés
IUPAC Name |
2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S/c12-6-1-3-7(4-2-6)14-10(17)8-5-9(16)15-11(13)18-8/h1-4,8H,5H2,(H,14,17)(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUMYPDDRQHCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC1=O)N)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)
![3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)




![5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)


![1-[(4-chlorophenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5178634.png)


![pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate](/img/structure/B5178643.png)